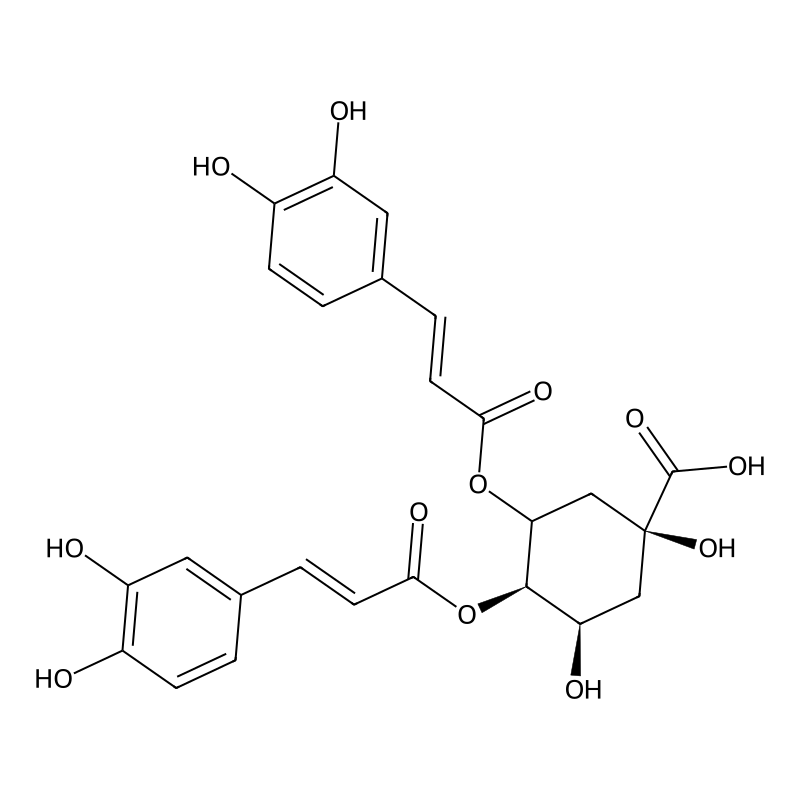

Isochlorogenic acid b

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3,4-Dicaffeoylquinic acid (also known as 3,4-Di-O-caffeoylquinic acid or Isochlorogenic acid B) is a natural product found in various plants including Lonicera japonica (honeysuckle flower) and Stevia rebaudiana (stevia leaf) []. Research has explored its potential for a variety of health benefits due to its unique properties. Here's a breakdown of its applications in scientific research:

Antioxidant Activity

One of the most studied aspects of 3,4-dicaffeoylquinic acid is its antioxidant capacity. Research suggests it can help scavenge free radicals in the body, which are molecules that can damage cells and contribute to various health conditions [].

Potential Health Benefits

Studies have investigated the potential of 3,4-dicaffeoylquinic acid for various health benefits, including:

Isochlorogenic acid B is a polyphenolic compound that belongs to the family of chlorogenic acids. It is primarily recognized for its structural composition, which includes multiple hydroxyl groups and a unique arrangement of cinnamoyl and cyclohexanecarboxylic acid moieties. This compound is naturally found in various plants, including coffee, and has garnered attention for its potential health benefits due to its antioxidant properties.

The mechanism of action for the various health benefits associated with 3,4-dicaffeoylquinic acid is still under investigation. Here are some potential mechanisms based on current research:

- Antioxidant Activity: The multiple hydroxyl groups in the molecule may act as free radical scavengers, protecting cells from oxidative damage [].

- Anti-influenza Viral Activity: Studies suggest that 3,4-dicaffeoylquinic acid might enhance the production of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), leading to increased influenza virus clearance [].

- α-Glucosidase Inhibition: This compound might inhibit the α-glucosidase enzyme, which breaks down carbohydrates in the digestive system. This could potentially help regulate blood sugar levels [].

- Oxidation: The hydroxyl groups present in the structure can be oxidized to form quinone derivatives, utilizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The cinnamoyl groups can be reduced to produce dihydrocinnamoyl derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under basic conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Isochlorogenic acid B exhibits several notable biological activities:

- Antioxidant Activity: The compound's multiple hydroxyl groups enable it to act as an electron donor, neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects: Research indicates that isochlorogenic acid B may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory conditions.

- Anticancer Properties: Preliminary studies suggest that isochlorogenic acid B may induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further investigation in cancer therapy.

The synthesis of isochlorogenic acid B typically involves the esterification of 3,4-dihydroxy-trans-cinnamic acid with 1,5-dihydroxy-1-cyclohexanecarboxylic acid. The reaction conditions often require a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine to facilitate the esterification process.

In industrial settings, while large-scale production methods are not extensively documented, optimization of reaction conditions and the potential use of continuous flow reactors could enhance yield and purity.

Isochlorogenic acid B has several applications across various fields:

- Pharmaceutical Research: Due to its antioxidant and anti-inflammatory properties, it is being explored for potential therapeutic effects in treating chronic diseases.

- Nutraceuticals: Its presence in dietary supplements highlights its role as a natural antioxidant, contributing to health benefits associated with plant-based diets.

- Cosmetics: The antioxidant properties make it a valuable ingredient in skincare formulations aimed at combating oxidative stress and aging.

Research has indicated that isochlorogenic acid B interacts with various molecular targets, particularly within the context of oxidative stress and inflammation. Studies have shown that it can modulate signaling pathways related to the nuclear factor E2-related factor 2 (Nrf2), enhancing the expression of protective enzymes such as heme oxygenase-1 and quinone oxidoreductase 1. These interactions underscore its potential as a protective agent against liver injury and other oxidative stress-related conditions.

Isochlorogenic acid B shares structural similarities with several other compounds within the chlorogenic acid family. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isochlorogenic Acid A | Contains caffeoyl groups similar to isochlorogenic B | Different arrangement of caffeoyl groups |

| Isochlorogenic Acid C | Also a polyphenolic compound with multiple hydroxyls | Distinct biological activities compared to B |

| Chlorogenic Acid | A simpler structure with fewer hydroxyl groups | Lower antioxidant capacity than isochlorogenic B |

| 3,4-Dihydroxycinnamic Acid | Lacks cyclohexanecarboxylic moiety | Focused on different biological activities |

Uniqueness

Isochlorogenic acid B stands out due to its unique combination of multiple hydroxyl and cinnamoyl groups, which confer distinct chemical properties and biological activities not found in its individual counterparts. Its enhanced antioxidant capacity positions it as a promising candidate for further research into therapeutic applications.